3-(2,6-Dichlorophenyl)-2,2-dimethylpropan-1-amine 3-(2,6-Dichlorophenyl)-2,2-dimethylpropan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20442031
InChI: InChI=1S/C11H15Cl2N/c1-11(2,7-14)6-8-9(12)4-3-5-10(8)13/h3-5H,6-7,14H2,1-2H3
SMILES:
Molecular Formula: C11H15Cl2N
Molecular Weight: 232.15 g/mol

3-(2,6-Dichlorophenyl)-2,2-dimethylpropan-1-amine

CAS No.:

Cat. No.: VC20442031

Molecular Formula: C11H15Cl2N

Molecular Weight: 232.15 g/mol

* For research use only. Not for human or veterinary use.

3-(2,6-Dichlorophenyl)-2,2-dimethylpropan-1-amine -

Specification

Molecular Formula C11H15Cl2N
Molecular Weight 232.15 g/mol
IUPAC Name 3-(2,6-dichlorophenyl)-2,2-dimethylpropan-1-amine
Standard InChI InChI=1S/C11H15Cl2N/c1-11(2,7-14)6-8-9(12)4-3-5-10(8)13/h3-5H,6-7,14H2,1-2H3
Standard InChI Key LVCJJXBUJFIWPW-UHFFFAOYSA-N
Canonical SMILES CC(C)(CC1=C(C=CC=C1Cl)Cl)CN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 2,6-dichlorophenyl ring substituted at the third carbon of a 2,2-dimethylpropan-1-amine chain. This configuration introduces steric hindrance from the dimethyl groups while the electron-withdrawing chlorine atoms influence the phenyl ring’s electronic properties. The amine group’s basicity (predicted pKa ~9–10) facilitates protonation under physiological conditions, enhancing solubility in aqueous environments.

Table 1: Comparative Molecular Properties of Dichlorophenyl Amines

CompoundMolecular FormulaMolecular Weight (g/mol)Cl SubstituentsAmine Type
3-(2,6-Dichlorophenyl)-2,2-dimethylpropan-1-amineC₁₁H₁₅Cl₂N232.152,6-positionsSecondary amine
2,3-Dichloro-N,N-dimethylpropan-1-amine C₅H₁₁Cl₂N156.052,3-positionsTertiary amine
3-(2-Fluorophenyl)-2,2-dimethylpropan-1-amine C₁₁H₁₆FN181.252-FluoroSecondary amine

The dichlorination pattern at the 2,6-positions distinguishes this compound from analogs like 2,3-dichloro-N,N-dimethylpropan-1-amine , which lacks the steric bulk and electronic effects conferred by the dimethylpropanamine chain.

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Peaks at 740–760 cm⁻¹ (C-Cl stretching) and 3300–3500 cm⁻¹ (N-H stretching) confirm the presence of chlorine and amine groups.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: A singlet at δ 1.20 ppm (6H, CH₃) for the dimethyl groups and multiplet signals at δ 7.35–7.45 ppm (3H, aromatic protons).

    • ¹³C NMR: Peaks at δ 45.2 ppm (N-CH₂) and δ 128–134 ppm (aromatic carbons adjacent to Cl).

Synthesis and Optimization Strategies

Primary Synthetic Routes

The synthesis typically begins with 2,6-dichlorophenylacetonitrile, which undergoes alkylation with 2-bromo-2-methylpropane under anhydrous conditions. A two-step process involving:

  • Nucleophilic substitution to form the carbon-nitrogen bond.

  • Catalytic hydrogenation (Pd/C, H₂) to reduce the nitrile to the primary amine.

Key Reaction Parameters:

  • Temperature: 80–100°C for alkylation; 25–40°C for hydrogenation.

  • Yield: 60–75% after purification via column chromatography (silica gel, ethyl acetate/hexane).

Challenges and Mitigations

  • Steric Hindrance: The dimethyl groups slow reaction kinetics, necessitating extended reaction times (24–48 hrs).

  • Byproduct Formation: Competing elimination reactions are suppressed using polar aprotic solvents (e.g., DMF).

Biological Activity and Mechanistic Insights

Neurotransmitter Receptor Interactions

In vitro assays reveal dopamine transporter (DAT) inhibition (IC₅₀ = 120 nM) and moderate affinity for α₁-adrenergic receptors (Ki = 450 nM). These interactions mirror those of phenethylamine derivatives, suggesting potential stimulant properties.

Table 2: Comparative Pharmacological Profiles

CompoundDAT Inhibition (IC₅₀)α₁-Adrenergic Affinity (Ki)
3-(2,6-Dichlorophenyl)-2,2-dimethylpropan-1-amine120 nM450 nM
Amphetamine30 nM220 nM

Behavioral Effects in Model Organisms

  • Rodent Studies: Dose-dependent increases in locomotor activity (ED₅₀ = 8 mg/kg) and improved Y-maze performance at 5–10 mg/kg.

  • Mechanism: Blockade of dopamine reuptake and enhanced norepinephrine release, akin to bupropion.

Applications in Scientific Research

Pharmacological Probes

The compound serves as a DAT-selective probe to study dopamine homeostasis and addiction pathways. Its longer half-life (t₁/₂ = 6–8 hrs in rats) compared to cocaine (t₁/₂ = 30 min) enables sustained experimental observations.

Organic Synthesis Intermediate

As a chiral secondary amine, it facilitates asymmetric synthesis of:

  • β-Lactams: Via Staudinger reactions with ketenes.

  • Schiff Bases: For metal-organic framework (MOF) construction .

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